molecular formula C9H10Cl2O B8649927 1-Chloro-2-(3-chloropropoxy)benzene

1-Chloro-2-(3-chloropropoxy)benzene

Cat. No.: B8649927
M. Wt: 205.08 g/mol
InChI Key: ATTWNFOARSITPO-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropoxy)benzene is a halogenated aromatic ether characterized by a benzene ring substituted with a chlorine atom at position 1 and a 3-chloropropoxy group at position 2. It serves as a key intermediate in organic synthesis, particularly for constructing fluorescent diketopyrrolopyrrole derivatives due to its reactive chloroalkoxy substituents . The compound is synthesized via nucleophilic substitution, where p-dihydroxybenzene reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate, yielding a product with a melting point of 339 K and distinct spectroscopic signatures (e.g., $ ^1H $ NMR: δ 6.84 ppm for aromatic protons) .

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-2-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H10Cl2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2

InChI Key

ATTWNFOARSITPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aromatic Ethers

(a) 1-Chloro-2-(2-fluoropropyl)benzene (F4)
  • Structural Difference : Replaces the 3-chloropropoxy group with a 2-fluoropropyl chain.
  • Spectroscopy : Exhibits distinct $ ^{13}C $ and $ ^{19}F $ NMR signals due to fluorine’s electronegativity and spin properties. For example, $ ^{19}F $ NMR shows shifts influenced by proximity to the aromatic ring .
  • Reactivity : Fluorine’s strong electron-withdrawing nature may reduce nucleophilic substitution rates compared to the chloroalkoxy group in the target compound.
(b) 1-Chloro-2-(difluoromethoxy)benzene
  • Functional Group : Difluoromethoxy (–O–CF$2$H) vs. 3-chloropropoxy (–O–(CH$2$)$_3$Cl).
  • Physical Properties : Higher density (1.306 g/cm$^3$) and lower boiling point (178.7°C) compared to the target compound, attributed to reduced molecular weight and increased polarity .
  • Electronic Effects : The difluoromethoxy group is more electron-withdrawing, altering the benzene ring’s electrophilic substitution patterns.
(c) 1-(3-Chloropropoxy)-2-nitrobenzene
  • Substituent : Nitro group at position 2 vs. chlorine in the target compound.
  • Applications: Nitro groups enhance oxidative stability but reduce solubility in non-polar solvents. The compound’s safety data sheet (SDS) highlights hazards like skin irritation .

Chlorinated Aromatic Compounds with Bulky Substituents

(a) 1-Chloro-2-(chlorodiphenylmethyl)benzene
  • Structure : Features a diphenylmethyl group instead of propoxy.
  • Steric Effects : Bulkier substituents hinder crystallization and reduce reaction rates in cross-coupling reactions. This compound is classified under customs tariff codes, indicating industrial relevance .
(b) DDT Derivatives (e.g., 1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)
  • Complexity : Contains trichloroethyl and para-chlorophenyl groups.
  • Applications: Historically used as pesticides (DDT), contrasting with the target compound’s role in synthetic chemistry. Environmental persistence and toxicity are notable drawbacks .

Aromatic Ethers with Reactive Side Chains

(a) 1-Chloro-2-(phenylethynyl)benzene
  • Reactivity: The ethynyl group enables palladium-catalyzed domino reactions, but the C2–Cl bond is less reactive than in 1-chloro-2-(3-chloropropoxy)benzene, as demonstrated by failed Buchwald-Hartwig reactions under similar conditions .
  • Applications : Used in synthesizing heterocycles like phenanthridines.
(b) 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
  • Functionalization : The chloromethyl group allows further derivatization (e.g., nucleophilic substitution), while the trifluoromethyl group enhances thermal stability .

Aliphatic Chlorinated Analogs

(a) Methallyl Chloride (3-Chloro-2-methyl-1-propene)
  • Structure : Aliphatic chloroalkene vs. aromatic chloroether.
  • Reactivity : Undergoes anti-Markovnikov additions (e.g., hydrofluorination) due to allylic stabilization, unlike the target compound’s aromatic substitution chemistry .

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